2-Imino-1,2-diphenylethan-1-one
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Overview
Description
2-Imino-1,2-diphenylethan-1-one is an organic compound with the molecular formula C14H11NO. It is a derivative of diphenylethanone, where one of the carbonyl groups is replaced by an imino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
2-Imino-1,2-diphenylethan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1,2-diphenylethan-1-one with copper(II) acetate in absolute ethanol under reflux conditions. This reaction produces a copper(II) complex, which is then reacted with 3-(triethoxysilyl)propan-1-amine to form the desired compound .
Chemical Reactions Analysis
2-Imino-1,2-diphenylethan-1-one undergoes various chemical reactions, including cyclization, oxidation, and substitution. For example, the reaction with sodium in ether followed by the addition of carbon disulfide or ethyl chloroformate results in the formation of 3,4,5-trisubstituted 4-oxazoline-2-thiones and 2-ones, respectively . These reactions highlight the compound’s versatility in forming different heterocyclic structures.
Scientific Research Applications
2-Imino-1,2-diphenylethan-1-one has several applications in scientific research. It is used in the synthesis of five-membered N-heterocycles, which are important building blocks in pharmaceuticals, agrochemicals, and industrial dyes . Additionally, its derivatives are studied for their potential use as corrosion inhibitors, optical brighteners, and photostabilizers .
Mechanism of Action
The mechanism of action of 2-Imino-1,2-diphenylethan-1-one involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s imino group can coordinate with metal centers, facilitating reactions such as C-N bond formation and oxidative amidation .
Comparison with Similar Compounds
2-Imino-1,2-diphenylethan-1-one is similar to other diphenylethanone derivatives, such as 2-amino-1,2-diphenylethan-1-one and 2-hydroxy-1,2-diphenylethan-1-one . its unique imino group distinguishes it from these compounds, providing different reactivity and applications. For instance, while 2-hydroxy-1,2-diphenylethan-1-one is used as a precursor in the synthesis of the imino derivative, 2-amino-1,2-diphenylethan-1-one is studied for its potential use in chiral auxiliary applications .
Properties
IUPAC Name |
2-imino-1,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMBDLYIRNCHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508322 |
Source
|
Record name | 2-Imino-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78539-87-4 |
Source
|
Record name | 2-Imino-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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